molecular formula C16H17N5OS3 B12477746 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B12477746
M. Wt: 391.5 g/mol
InChI Key: UZUMMWYJCVLANS-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features both thiadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for its potential therapeutic effects against infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide apart is its dual ring structure, which combines the properties of both thiadiazole and thiazole rings. This unique structure enhances its potential as a versatile compound in medicinal chemistry and other scientific fields .

Properties

Molecular Formula

C16H17N5OS3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C16H17N5OS3/c1-3-11(24-16-21-20-14(17)25-16)13(22)19-15-18-12(9(2)23-15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3,(H2,17,20)(H,18,19,22)

InChI Key

UZUMMWYJCVLANS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2)SC3=NN=C(S3)N

Origin of Product

United States

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